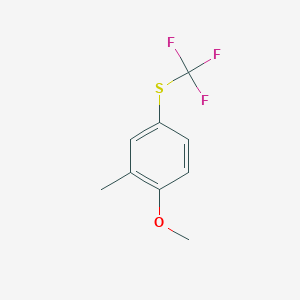

2-Methyl-4-(trifluoromethylthio)anisole

説明

特性

IUPAC Name |

1-methoxy-2-methyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYDBEOPVALMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethylthio)anisole typically involves the introduction of the trifluoromethylthio group to an anisole derivative. One common method is the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2-Methyl-4-(trifluoromethylthio)anisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity products.

化学反応の分析

Types of Reactions

2-Methyl-4-(trifluoromethylthio)anisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the trifluoromethylthio group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols and other reduced sulfur-containing compounds.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

2-Methyl-4-(trifluoromethylthio)anisole is utilized in various scientific research fields due to its unique chemical properties:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.

Industry: Employed in the synthesis of specialty chemicals and materials, including agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-Methyl-4-(trifluoromethylthio)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Substituent Effects on Electronic Properties

The electronic influence of substituents on the benzene ring dictates reactivity and interaction with biological targets. Key comparisons include:

Notes:

- The -SCF₃ group in the target compound significantly increases lipophilicity (logP) compared to -OCF₃ or -SCH₃, enhancing membrane permeability in drug design .

- Steric hindrance from the 2-methyl group may reduce reactivity at the ortho position compared to unsubstituted analogs .

Research Findings and Gaps

- Molecular Geometry : Studies on 2-fluoroanisole using FT-IR and quantum methods () suggest that the target compound’s geometry would exhibit similar distortion due to substituent electronegativity, though experimental data are lacking.

- Toxicity Profiles: While -SCF₃ groups generally reduce acute toxicity compared to -Cl or -NO₂ substituents, chronic effects require further study .

生物活性

2-Methyl-4-(trifluoromethylthio)anisole, an organic compound with the molecular formula C9H9F3OS, has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

The compound is characterized by a trifluoromethylthio group attached to an anisole structure, which enhances its lipophilicity and reactivity. The synthesis typically involves the reaction of 2-methyl-4-hydroxyanisole with trifluoromethanesulfenyl chloride in the presence of a base like triethylamine under controlled conditions to prevent side reactions.

Antimicrobial Activity

Recent studies have indicated that 2-Methyl-4-(trifluoromethylthio)anisole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is thought to involve interference with bacterial cell wall synthesis or function, although specific targets remain to be fully elucidated.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as arthritis or other inflammatory diseases .

The biological activity of 2-Methyl-4-(trifluoromethylthio)anisole is largely attributed to its interaction with specific molecular targets within cells. The trifluoromethylthio group enhances the compound’s ability to penetrate biological membranes, allowing it to modulate enzyme activity and receptor interactions effectively. This modulation can lead to varied biological effects depending on the target pathways involved.

Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme Modulation | Interaction with specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus, showing a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Inflammation Model : In a murine model of induced inflammation, administration of 2-Methyl-4-(trifluoromethylthio)anisole resulted in a significant decrease in paw swelling compared to control groups, suggesting its potential therapeutic application in inflammatory diseases.

Q & A

Q. Advanced

- Steric Hindrance : Bulky -SCF₃ group reduces accessibility to reactive sites, requiring tailored catalysts (e.g., Pd-PEPPSI complexes).

- Competing Pathways : Oxidation of -SCF₃ to sulfones may occur under acidic/oxidizing conditions. Use of antioxidants (e.g., BHT) or inert atmospheres mitigates this .

- Purification : Column chromatography with hexane/EtOAc gradients effectively isolates derivatives, but fluorinated silica gel improves resolution for polar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。